4-Pyrrolidin-2-ylpyridine
Overview
Description
4-Pyrrolidin-2-ylpyridine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are known for their presence in various natural products and synthetic pharmaceuticals. The pyrrolidine moiety is a common feature in many bioactive molecules, and its derivatives often exhibit a range of biological activities.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can adopt a linear, extended conformation . Another method includes a multi-component tether catalysis one-pot protocol for the synthesis of highly functionalized pyrrolidine derivatives, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, through a cascade reaction accompanied by decarboxylation . Additionally, the synthesis of pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides via chemoselective 1,3-dipolar cycloaddition has been reported .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse. For instance, the crystal structures of various derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been characterized to identify trends in their intermolecular contact patterns and packing arrangements . This analysis helps in understanding the crystallization behavior and stability of these compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. For example, the reaction of 4-pyrones with azomethine ylides to form pyrano[2,3-c]pyrrolidines is a notable chemoselective method for constructing multisubstituted pyrrolidine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, 2,4-methanopyrrolidines, synthesized via an intramolecular photochemical [2 + 2]-cycloaddition, have been shown to have higher solubility in water and lower lipophilicity than pyrrolidines . These properties are crucial for the development of bioactive molecules in drug design. Additionally, the electron-donating and electron-withdrawing groups on 4-pyrones affect their reactivity and stability .
Scientific Research Applications
Synthesis and Reactivity
- Pyrrolidines, including derivatives like 4-Pyrrolidin-2-ylpyridine, are important in synthesizing various organic compounds with potential biological effects. They are useful in medicine, industry (such as dyes and agrochemicals), and in the synthesis of complex heterocyclic structures. A study highlighted the synthesis of pyrrolidines through [3+2] cycloaddition, emphasizing their importance in organic chemistry and potential applications in various fields (Żmigrodzka et al., 2022).
Biomedical Research
- Pyrrolidines are components of pyrrolidine nucleic acids, playing a role in the synthesis of chiral, positively charged DNA analogues. They have been investigated for their binding properties with complementary DNA/RNA sequences, which is significant in genetic research and potential therapeutic applications (Kumar et al., 2001).
Medicinal Chemistry
- In medicinal chemistry, pyrrolidines serve as a structural motif. They are versatile for synthesizing various stereoisomers, contributing significantly to the development of enantioselective compounds. Their synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a key process (Adrio & Carretero, 2019).
Agricultural Applications
- Compounds related to 4-Pyrrolidin-2-ylpyridine are used in agriculture as plant growth retardants. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, impacting cell division, elongation, and senescence (Grossmann, 1990).
Synthetic Methodologies
- New methodologies for synthesizing compounds with pyrrolidine structures, including 4-Pyrrolidin-2-ylpyridine derivatives, have been explored. These methods are crucial in creating intermediates for developing anticancer drugs and other pharmaceutical agents (Zhang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-2-ylpyridine | |
CAS RN |
130343-15-6, 128562-25-4 | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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